molecular formula C19H24N2O2 B2832054 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione CAS No. 862814-06-0

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione

Cat. No. B2832054
CAS RN: 862814-06-0
M. Wt: 312.413
InChI Key: QCDGFBPOSKFWNA-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione, also known as DMPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMPE is a member of the indole-based synthetic cannabinoids family and is structurally similar to other synthetic cannabinoids such as JWH-018 and CP 47,497.

Scientific Research Applications

Combinatorial Synthesis

The synthesis of pyrroloquinoline and pyrroloacridine derivatives through a catalyst-free, three-component reaction involving aromatic aldehyde, 1H-indol-5-amine, and 1,3-dicarbonyl compounds demonstrates the versatility of indole derivatives in combinatorial chemistry. Such reactions, which depend on reaction temperature and reactants, show the potential for creating a wide array of chemical entities for various research applications, such as materials science and drug discovery (Zhou et al., 2013).

Molecular Structure Analysis

Investigating the crystal and molecular structure of compounds containing indole and piperidine derivatives offers insights into their chemical behavior and potential applications in material science and molecular engineering. The structural determination of such compounds aids in understanding their interaction mechanisms and potential use in designing new materials or catalysts (Baker et al., 1995).

Synthesis of Chromene Derivatives

The development of environmentally benign protocols for synthesizing novel chromene derivatives linked with indole demonstrates the application of these compounds in green chemistry. Such methodologies emphasize the importance of solvent-free conditions, highlighting the movement towards more sustainable chemical processes (Reddy et al., 2016).

Antimicrobial Research

The synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to indole derivatives illustrate the potential of indole-based compounds in the development of new antimicrobial agents. This research area is crucial for discovering new treatments for infectious diseases, showcasing the role of these compounds in pharmaceutical research (Ramadan et al., 2019).

properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(3,5-dimethylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12-9-13(2)11-21(10-12)19(23)18(22)17-14(3)20(4)16-8-6-5-7-15(16)17/h5-8,12-13H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDGFBPOSKFWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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